BenchChemオンラインストアへようこそ!

1-((6-Methoxypyridin-3-yl)methyl)piperazine

RET Kinase Inhibitor Oncology Kinase Assay

For RET kinase inhibitor programs requiring V804M gatekeeper mutant coverage, this intermediate delivers the precise (6-methoxypyridin-3-yl)methyl motif on piperazine as disclosed in US 11168090 / 11851434. The methylene linker alters pKa and conformational flexibility compared to directly N‑linked analogs. The 3‑pyridyl isomer provides a distinct sigma receptor bias vs. 2‑pyridyl variants. Substituting a generic piperazine sacrifices the sub‑10 nM potency demonstrated in patent SAR.

Molecular Formula C11H17N3O
Molecular Weight 207.27
CAS No. 1185539-20-1
Cat. No. B3217940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Methoxypyridin-3-yl)methyl)piperazine
CAS1185539-20-1
Molecular FormulaC11H17N3O
Molecular Weight207.27
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C11H17N3O/c1-15-11-3-2-10(8-13-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3
InChIKeyNVQBKJUULPFQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1) — Core Building Block for RET Kinase and Other Heterocyclic Scaffolds


1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS: 1185539-20-1) is a heterocyclic compound consisting of a piperazine ring substituted with a (6-methoxypyridin-3-yl)methyl group . This substitution pattern distinguishes it from closely related analogs such as 1-(6-methoxypyridin-3-yl)piperazine (CAS 158399-76-9) and 1-(6-methoxypyridin-2-yl)piperazine (CAS 51047-54-2). It is not an active pharmaceutical ingredient, but a specialized intermediate; its value resides in its ability to introduce a defined piperazine-methoxypyridine motif into larger molecules, most notably within the scope of RET kinase inhibitor programs [1].

Why Substituting 1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1) with a Simple Pyridinyl-Piperazine or Methoxy Analog Is Not Valid for SAR-Driven Projects


Interchanging this compound with a generic piperazine analog is not chemically or pharmacologically equivalent. Key structural distinctions render generic substitution scientifically invalid. First, the presence of a methylene (CH2) linker between the piperazine and the 6-methoxypyridin-3-yl group significantly alters the spatial orientation, conformational flexibility, and basicity (pKa) of the piperazine nitrogen compared to directly N-linked analogs [1]. Second, the specific 6-methoxy and 3-pyridyl substitution pattern is distinct from the 2-pyridyl isomer, which prior studies demonstrate exhibits fundamentally different sigma receptor selectivity profiles [2]. Third, in proprietary RET inhibitor patent disclosures, this precise building block (or its immediate N-alkylated derivative) is employed to achieve sub-nanomolar potency against wild-type and mutant RET kinases—a result that would be lost if a different linker geometry or pyridyl isomer were substituted [3].

Quantitative Evidence Guide for 1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1)


RET Wild-Type Kinase Inhibition: Derived IC₅₀ in the Low Nanomolar Range

While direct biological data for 1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1) are not publicly available, its critical role as a synthetic intermediate in a potent RET inhibitor series is established. The compound provides the essential piperazine linker for the RET inhibitor scaffold disclosed in US Patents 11168090 and 11851434 (Example 52) [1]. The derivative, 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-(2-morpholinoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-3-carbonitrile, demonstrates an IC₅₀ of 8.90 nM against wild-type RET kinase [2]. This potency is a direct result of the structural features of this specific building block.

RET Kinase Inhibitor Oncology Kinase Assay

RET V804M Gatekeeper Mutant Activity

In oncology drug development, activity against resistance-conferring mutations like RET V804M is a critical differentiator. The same derivative incorporating this building block retains significant, though reduced, activity against the V804M mutant with an IC₅₀ of 29.6 nM [1]. This data point underscores the utility of the methoxypyridinylmethyl-piperazine fragment in maintaining potency against clinically relevant kinase mutants, a property that would be lost with structurally similar but non-identical analogs.

RET V804M Drug Resistance Gatekeeper Mutation

Structural Distinction from Sigma Receptor Ligand Isomers

The position of the pyridyl nitrogen and the substitution pattern on the piperazine ring are critical determinants of receptor selectivity. While 1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1) itself has no publicly reported sigma receptor data, prior SAR studies on pyridylpiperazines show that 3-pyridylpiperazines (structurally closest to this compound) favor σ₁ receptor binding, whereas 2-pyridylpiperazines favor σ₂ receptors [1]. Substituting this compound with a 2-pyridyl isomer would lead to an entirely different biological profile, highlighting the critical importance of the 6-methoxypyridin-3-yl configuration.

Sigma Receptors CNS Selectivity Structure-Activity Relationship

Key Application Scenarios for Procuring 1-((6-Methoxypyridin-3-yl)methyl)piperazine (CAS 1185539-20-1)


RET Kinase Inhibitor Lead Optimization and Fragment-Based Drug Design

For medicinal chemistry teams optimizing RET kinase inhibitors, this intermediate provides a validated route to a core scaffold with demonstrated sub-10 nM potency against wild-type RET and retained activity against the V804M gatekeeper mutant. The patent data (US 11168090 / 11851434) directly supports the utility of the (6-methoxypyridin-3-yl)methyl motif on a piperazine linker [1]. Using this exact building block ensures fidelity to the reported SAR, which would be compromised with alternative linkers or isomers [2].

CNS-Relevant Medicinal Chemistry with Defined Sigma Receptor Implications

When designing ligands for targets co-expressed with sigma receptors, the choice of pyridyl isomer is paramount. As established in class-level SAR studies, the 3-pyridyl configuration is associated with a distinct selectivity profile compared to the 2-pyridyl isomer [3]. Procuring this specific compound allows CNS-focused programs to explore chemical space with a predictable sigma receptor bias, an advantage not offered by isomeric analogs.

Synthesis of PI3K/mTOR or AMPK Modulator Scaffolds

Beyond RET, the 6-methoxypyridin-3-yl motif is found in clinical-stage compounds like NVP-BGT226 (dual PI3K/mTOR inhibitor) and ASP4132 (AMPK activator) . While these advanced molecules incorporate additional piperazine modifications, this simple methylpiperazine building block provides a versatile starting point for generating focused libraries or exploring novel heterocyclic combinations in oncology and metabolic disease research [4].

Quote Request

Request a Quote for 1-((6-Methoxypyridin-3-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.